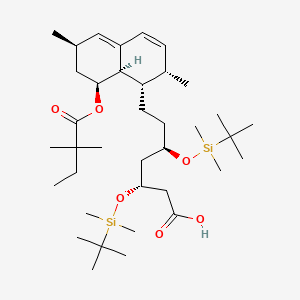

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

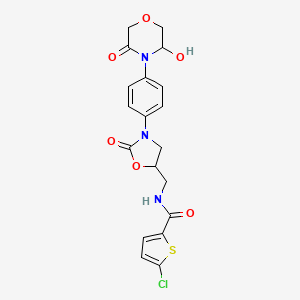

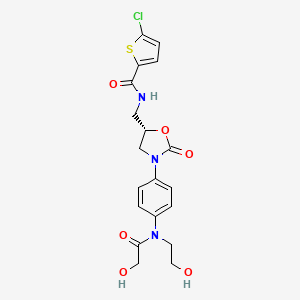

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid (3,5-BtBDSH) is a synthetic molecule that has been studied for its potential application in various fields of scientific research. 3,5-BtBDSH is a derivative of simvastatin, a drug used to treat high cholesterol, and has been studied for its ability to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol synthesis. 3,5-BtBDSH has been found to possess a variety of biochemical and physiological effects, and has been widely used in laboratory experiments due to its advantages.

科学的研究の応用

Simvastatin as a Potential Therapy for Chronic Lung Diseases

Simvastatin, a drug originally used for cholesterol management, has shown promise in treating chronic lung diseases due to its anti-inflammatory, antioxidant, and muco-inhibitory properties. Inhaled formulations of Simvastatin could offer rapid onset, low systemic side effects, and improved stability, making it a potential treatment for conditions characterized by inflammation and oxidative stress in the lungs (Tulbah et al., 2016).

Pharmacokinetic and Pharmacodynamic Considerations

Simvastatin and other statins undergo specific metabolic pathways, significantly influenced by genetic polymorphisms and drug-drug interactions. These factors can predict alterations in statin pharmacokinetics, potentially affecting their efficacy and safety profile. Such knowledge is crucial for personalized medicine, enabling tailored treatments that minimize side effects while maximizing therapeutic benefits (Shitara & Sugiyama, 2006).

Statins and the Autonomic Nervous System

Research suggests that statins, including Simvastatin, can positively impact the autonomic nervous system by reducing sympathetic outflow and potentially enhancing cardiac vagal tone. These effects are beneficial for patients with cardiovascular conditions like hypertension, chronic kidney disease, and diabetes, where autonomic imbalance plays a significant role (Millar & Floras, 2014).

Analytical Methods for Quantification

The development of analytical methods for quantifying statins in biological samples is vital for monitoring drug levels, ensuring therapeutic effectiveness, and avoiding toxicity. High-performance liquid chromatography and gas chromatography are the primary techniques used for this purpose, highlighting the importance of accurate measurement in therapeutic drug monitoring (Ertürk, Onal, & Cetin, 2003).

Drug-Drug Interactions and Pharmacogenetics

Understanding the pharmacokinetic drug interactions and pharmacogenetics of statins, including Simvastatin, is crucial for optimizing their use, particularly in populations with varying genetic backgrounds and those on multiple medications. This knowledge helps in predicting individual responses to statins, avoiding adverse effects, and ensuring the effective management of hypercholesterolemia (Hirota, Fujita, & Ieiri, 2020).

特性

IUPAC Name |

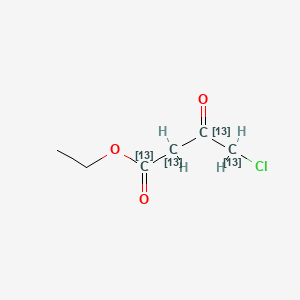

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGJURCSNNEWPC-KJKJJRJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676231 |

Source

|

| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid | |

CAS RN |

1094101-38-8 |

Source

|

| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。